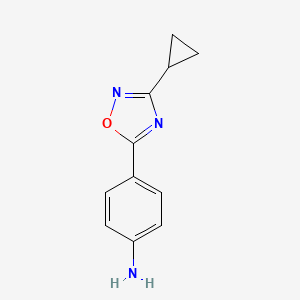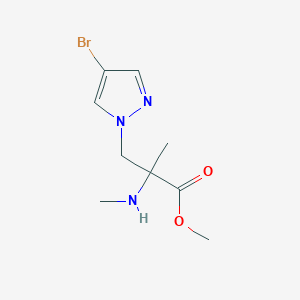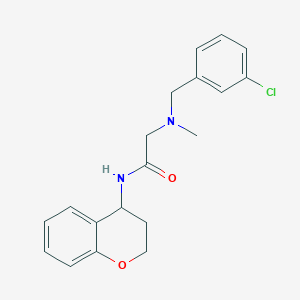
2-((3-Chlorobenzyl)(methyl)amino)-N-(chroman-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-Chlorobenzyl)(methyl)amino)-N-(chroman-4-yl)acetamide is a synthetic compound that belongs to the class of chromanone derivatives. These compounds are known for their diverse biological and pharmaceutical activities. The chroman-4-one framework, in particular, is a significant structural entity in medicinal chemistry, acting as a major building block in various therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chlorobenzyl)(methyl)amino)-N-(chroman-4-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Chroman-4-one Core: The chroman-4-one core can be synthesized through a cyclization reaction involving phenolic compounds and appropriate aldehydes or ketones.
Introduction of the Amino Group: The amino group is introduced via reductive amination, where the chroman-4-one derivative is reacted with 3-chlorobenzylamine and formaldehyde in the presence of a reducing agent like sodium cyanoborohydride.
Acetylation: The final step involves the acetylation of the amino group using acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-((3-Chlorobenzyl)(methyl)amino)-N-(chroman-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl moiety, using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
科学研究应用
2-((3-Chlorobenzyl)(methyl)amino)-N-(chroman-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-((3-Chlorobenzyl)(methyl)amino)-N-(chroman-4-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.
相似化合物的比较
Similar Compounds
2-((3-Chlorobenzyl)(methyl)amino)-N-(chroman-4-yl)acetamide: shares similarities with other chromanone derivatives such as:
Uniqueness
This compound: is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity compared to other chromanone derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
923720-58-5 |
|---|---|
分子式 |
C19H21ClN2O2 |
分子量 |
344.8 g/mol |
IUPAC 名称 |
2-[(3-chlorophenyl)methyl-methylamino]-N-(3,4-dihydro-2H-chromen-4-yl)acetamide |
InChI |
InChI=1S/C19H21ClN2O2/c1-22(12-14-5-4-6-15(20)11-14)13-19(23)21-17-9-10-24-18-8-3-2-7-16(17)18/h2-8,11,17H,9-10,12-13H2,1H3,(H,21,23) |
InChI 键 |
NFPIIGOEKRIDLQ-UHFFFAOYSA-N |
规范 SMILES |
CN(CC1=CC(=CC=C1)Cl)CC(=O)NC2CCOC3=CC=CC=C23 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



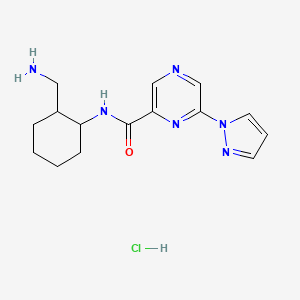
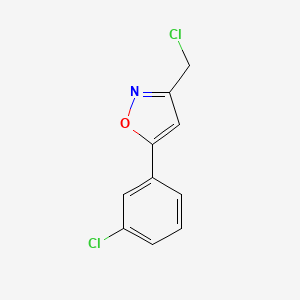
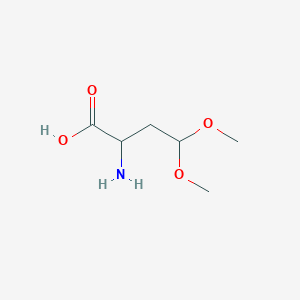


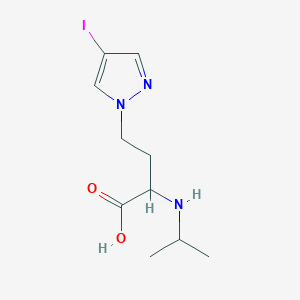
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)prop-2-en-1-one](/img/structure/B15313763.png)
